molecular formula C19H26N2O2 B14953108 2-isobutyl-N~4~-isopentyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

2-isobutyl-N~4~-isopentyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B14953108
M. Wt: 314.4 g/mol
InChI Key: LJOHUWSCISUNPH-UHFFFAOYSA-N
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Description

2-isobutyl-N~4~-isopentyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that includes isoquinoline and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-N~4~-isopentyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with appropriate carboxylic acids or their derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-isobutyl-N~4~-isopentyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-isobutyl-N~4~-isopentyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-isobutyl-N~4~-isopentyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-1-isopentyl-2-oxo-N-(2-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
  • Indole derivatives : Compounds with similar structural features and biological activities.

Uniqueness

2-isobutyl-N~4~-isopentyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific isoquinoline and carboxamide structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C19H26N2O2/c1-13(2)9-10-20-18(22)17-12-21(11-14(3)4)19(23)16-8-6-5-7-15(16)17/h5-8,12-14H,9-11H2,1-4H3,(H,20,22)

InChI Key

LJOHUWSCISUNPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC(C)C

Origin of Product

United States

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